molecular formula C11H8ClF3N4O B2545807 (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine CAS No. 318958-96-2

(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine

Cat. No.: B2545807
CAS No.: 318958-96-2
M. Wt: 304.66
InChI Key: USGMUUDDFSVRRO-NGYBGAFCSA-N
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Description

This compound (CAS 318958-96-2) is an oxime derivative featuring a pyrazole core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group. Its molecular formula is C₁₁H₈ClF₃N₄O, with a molar mass of 304.66 g/mol and predicted physical properties including a density of 1.47 ± 0.1 g/cm³ and boiling point of 355.2 ± 52.0 °C . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name

(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c1-20-18-6-8-2-3-17-19(8)10-9(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMUUDDFSVRRO-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Functional Group Modifications: The chloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively.

    Formation of the Methoxyamine Group: The final step involves the condensation of the pyrazole-pyridine intermediate with methoxyamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Reaction Pathways:

a. Amidoxime Cyclization

  • Step 1 : Formation of thiophene-2-carboximidamide via reaction of thiophene-2-carbonitrile with hydroxylamine.

  • Step 2 : Acylation with tetrahydrofuran-3-carbonyl chloride to generate an O-acylamidoxime intermediate.

  • Step 3 : Cyclization under mild conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF at room temperature) to yield the 1,2,4-oxadiazole core .

b. Microwave-Assisted Synthesis

  • Accelerated cyclization using microwave irradiation reduces reaction times (e.g., 10–15 minutes at 150°C) while maintaining yields >75% .

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution reactions:

  • Sulfonation : Reacts with chlorosulfonic acid at 0°C to introduce sulfonic acid groups, enhancing water solubility.

  • Nitration : Requires HNO₃/H₂SO₄ at 50°C to yield 5-nitrothiophene derivatives .

Oxadiazole Ring Modifications

  • Nucleophilic Attack : The oxadiazole’s N–O bond reacts with Grignard reagents (e.g., MeMgBr) to open the ring, forming imine intermediates .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide derivative, altering biological activity .

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability in aqueous environments:

Condition Result Half-Life Source
pH 1.2 (HCl, 37°C)Partial degradation (~20%) via oxadiazole ring cleavage4.2 hours
pH 7.4 (PBS, 37°C)Stable (<5% degradation)>24 hours
pH 10.0 (NaOH, 25°C)Rapid hydrolysis (>90% in 2 hours)0.8 hours

Cross-Coupling Reactions

The methylene bridge between the phenyl and oxadiazole groups enables functionalization:

  • Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromoaniline) under Pd catalysis to introduce amine groups .

  • Sonogashira Coupling : Forms alkynylated derivatives with terminal alkynes (e.g., phenylacetylene) .

Prodrug Derivatization

The carboxamide group is esterified with PEG-linked alcohols to improve bioavailability:

  • Reagents : DCC/DMAP in DMF.

  • Yield : 65–80% .

Oxadiazole Ring Formation Mechanism

Cyclization proceeds via a base-assisted elimination pathway:

  • Deprotonation of the O-acylamidoxime intermediate by TBAF.

  • Intramolecular nucleophilic attack by the amidoxime nitrogen.

  • Elimination of water to form the oxadiazole ring .

Hydrolysis Pathway

Under alkaline conditions:

  • Hydroxide ion attacks the electrophilic carbon of the oxadiazole.

  • Ring opening generates a nitrile and urea derivative .

Scientific Research Applications

The compound (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to present a comprehensive overview.

Chemical Properties and Structure

The molecular formula of the compound is C12H10ClF3N4OC_{12}H_{10}ClF_3N_4O, with a molecular weight of approximately 300.68 g/mol. The structure features a pyrazole ring, a pyridine moiety, and a methoxy group, contributing to its unique reactivity and potential biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better cell membrane penetration and increased bioactivity .

Antimicrobial Properties

Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy. The incorporation of the methoxy group has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a lead compound in the development of new antimicrobial agents .

Neurological Applications

The potential of this compound in treating central nervous system disorders is noteworthy. The structural characteristics allow for modulation of neurotransmitter systems, possibly acting as an allosteric modulator for G protein-coupled receptors (GPCRs). This mechanism is crucial for developing treatments for conditions such as depression and anxiety .

Anti-inflammatory Effects

Studies on related compounds have shown anti-inflammatory properties, indicating that this compound may also possess similar effects. The compound's ability to inhibit pro-inflammatory cytokine production could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution.
  • Final coupling with the methoxy amine to yield the target compound.

These synthetic methodologies are crucial for optimizing yield and purity, which directly influence biological testing outcomes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound warrants further investigation as a potential anticancer agent .

Case Study 2: Antimicrobial Screening

In another research effort, derivatives similar to this compound were screened for antimicrobial activity against various pathogens. Results indicated that certain modifications led to enhanced efficacy against resistant strains, highlighting the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and trifluoromethyl groups can enhance binding affinity and specificity, while the methoxyamine group may facilitate covalent interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxime Group

Compound A : (Z)-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine
  • Molecular Formula : C₁₉H₁₃ClF₆N₄O₂
  • Molar Mass : 490.78 g/mol
  • Key Differences: Replaces the methoxy group with a bulky 2-[3-(trifluoromethyl)phenoxy]ethoxy substituent.
Compound B : (E)-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine
  • Molecular Formula : C₁₄H₇Cl₂F₆N₃O
  • Molar Mass : 418.12 g/mol
  • Key Differences : Features dual 3-chloro-5-(trifluoromethyl)pyridinyl groups, increasing halogen content. The higher density (1.55 ± 0.1 g/cm³ ) and boiling point (388.9 ± 52.0 °C ) suggest enhanced thermal stability, advantageous in material science .

Modifications to the Pyrazole Core

Compound C : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]-1H-pyrazol-5-ol
  • Molecular Formula : C₂₀H₁₅ClF₆N₄O₃
  • Molar Mass : 508.8 g/mol
  • Key Differences: Incorporates an ethoxy group and hydroxyl substituent on the pyrazole ring.
Compound D : 3-Methyl-1-phenyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₁N₃
  • Molar Mass : 173.22 g/mol
  • Key Differences : Simplified structure lacking halogen or trifluoromethyl groups. Lower molar mass and absence of electron-withdrawing substituents result in reduced stability but easier synthetic accessibility .

Functional Group Additions

Compound E : {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine
  • Molecular Formula : C₂₄H₁₆F₆N₆O
  • Molar Mass : 518.42 g/mol
  • Key Differences : Replaces the oxime with a benzimidazole-imidazole scaffold. The extended π-system and multiple trifluoromethyl groups enhance UV absorption and electron-deficient character, useful in optoelectronic materials .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa
Target Compound C₁₁H₈ClF₃N₄O 304.66 Methoxy, trifluoromethyl, chloro 1.47 ± 0.1 355.2 ± 52.0 -3.58 ± 0.19
Compound A C₁₉H₁₃ClF₆N₄O₂ 490.78 Phenoxyethoxy, trifluoromethyl N/A N/A N/A
Compound B C₁₄H₇Cl₂F₆N₃O 418.12 Dual pyridinyl, chloro 1.55 ± 0.1 388.9 ± 52.0 -0.38 ± 0.32
Compound C C₂₀H₁₅ClF₆N₄O₃ 508.80 Ethoxy, hydroxyl, benzyl oxime 1.49 ± 0.1 553.4 ± 60.0 5.12 ± 0.50
Compound D C₁₀H₁₁N₃ 173.22 Phenyl, methyl N/A N/A N/A
Compound E C₂₄H₁₆F₆N₆O 518.42 Benzimidazole, imidazole N/A N/A N/A

Key Research Findings

  • Electronic Effects : Trifluoromethyl groups in the target compound and analogs (e.g., Compounds A, B, C) enhance electron-withdrawing properties, stabilizing negative charges in intermediates during nucleophilic reactions .
  • Steric Influence: Bulky substituents (e.g., phenoxyethoxy in Compound A) reduce rotational freedom, favoring rigid conformations that improve binding to enzyme active sites .
  • Solubility-Bioavailability Trade-offs : Higher molar mass and halogen content (e.g., Compound B) correlate with lower aqueous solubility but increased membrane permeability .

Biological Activity

(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with pyrazole derivatives. The resulting compound is characterized by its unique structural features, including a methoxy group and a pyrazole moiety, which contribute to its biological activity.

Anticancer Properties

Research has demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

  • IC50 Values : Compounds derived from pyrazole structures have shown IC50 values ranging from 2.43 μM to 14.65 μM against these cancer cell lines, indicating potent growth inhibition compared to non-cancerous cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the following pathways:

  • Microtubule Destabilization : Certain pyrazole derivatives act as microtubule-destabilizing agents, inhibiting microtubule assembly at concentrations around 20 μM . This disruption leads to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Studies have shown that these compounds can enhance caspase-3 activity, a key marker of apoptosis, suggesting that they promote programmed cell death in cancer cells .
  • Cell Cycle Arrest : Specific derivatives have been found to arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .

Anti-inflammatory Effects

Beyond anticancer properties, some studies suggest that pyrazole derivatives can also exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (μM)Mechanism
Compound AAnticancer (MDA-MB-231)2.43Microtubule destabilization
Compound BAnticancer (HepG2)4.98Apoptosis induction
Compound CAnti-inflammatoryN/ACytokine inhibition

Case Studies

Several case studies highlight the effectiveness of pyrazole-containing compounds in clinical settings:

  • Breast Cancer Study : A recent evaluation of a series of pyrazole derivatives showed significant antiproliferative effects on MDA-MB-231 cells with enhanced apoptosis markers observed at specific concentrations .
  • Liver Cancer Research : Another study focused on HepG2 cells demonstrated that certain pyrazole analogs could effectively reduce cell viability while sparing normal fibroblast cells, indicating selective toxicity towards cancerous tissues .

Q & A

Q. What established synthetic routes are available for synthesizing (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine?

Methodological Answer: The compound is synthesized via multi-step reactions involving:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones (e.g., using aromatic aldehydes and ketones under acidic conditions) .

Substitution at Pyridine : Introduction of 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling) .

Methoxyimine Formation : Reaction of a pyrazole-carbaldehyde intermediate with methoxyamine under Dean-Stark conditions to form the (E)-configured methylidene group .
Key Optimization : Use of anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–120°C) to minimize by-products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm), pyridine (δ 8.0–8.8 ppm), and methoxy groups (δ 3.2–3.5 ppm). Confirm (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans alkenes) .
    • 19F NMR : Identify trifluoromethyl (-CF₃) signals (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • IR Spectroscopy : Detect C=N stretching (1600–1680 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .
  • Solubility Issues : Use of DMSO stock solutions >0.1% can non-specifically inhibit cellular pathways .
    Recommended Protocol :

Standardize assays using cell lines with confirmed target expression (e.g., via qPCR).

Perform dose-response curves in triplicate with vehicle controls.

Validate results using orthogonal methods (e.g., SPR for binding affinity) .

Q. What strategies confirm the (E)-configuration of the methylidene group?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software to determine bond angles (C=N-C ≈ 120°) and spatial arrangement .
  • NOE Experiments : Irradiate the methoxy proton; absence of NOE signals between the pyrazole methylidene and pyridine protons supports the trans configuration .
  • Computational Modeling : Compare DFT-calculated NMR shifts (e.g., Gaussian09) with experimental data to validate stereochemistry .

Q. How can hydrolytic stability of the methoxyamine group be evaluated?

Methodological Answer:

  • pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 254 nm.
    • Half-Life Calculation : Use first-order kinetics (ln[C] vs. time) to determine stability .
  • Structural Modifications : Compare with analogs (e.g., replacing methoxy with ethoxy) to identify steric/electronic effects .
  • Mass Spectrometry : Detect hydrolysis products (e.g., aldehydes or amines) via LC-MS/MS .

Q. How to optimize reaction conditions to minimize by-products during pyrazole cyclization?

Methodological Answer:

  • By-Product Analysis : Common impurities include regioisomers (e.g., 1,3-diarylpyrazoles). Use LC-MS to identify and quantify them .

  • Condition Screening :

    Parameter Optimal Range Reference
    Temperature80–100°C
    CatalystPOCl₃ (for cyclodehydration)
    SolventToluene (anhydrous)
  • Microwave Synthesis : Reduce reaction time (10–15 min vs. 24 hrs) to suppress side reactions .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., kinases) using PDB structures (e.g., 4YTL for Jak2) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore Modeling (MOE) : Identify critical interactions (e.g., H-bonding with pyridine N) to guide SAR studies .

Q. How to address low yields in methoxyimine formation?

Methodological Answer:

  • Dean-Stark Traps : Remove water to shift equilibrium toward imine formation .
  • Catalyst Screening : Use Ti(OiPr)₄ (0.5 mol%) to accelerate condensation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reactivity of methoxyamine .

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